molecular formula C9H16O3Si B038717 Ethyl 4-(trimethylsilyloxy)-2-butynoate CAS No. 122850-62-8

Ethyl 4-(trimethylsilyloxy)-2-butynoate

Cat. No.: B038717
CAS No.: 122850-62-8
M. Wt: 200.31 g/mol
InChI Key: TYKGOIUOOCPLLA-UHFFFAOYSA-N
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Description

Ethyl 4-(trimethylsilyloxy)-2-butynoate is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a butynoate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive alkyne and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate typically involves the reaction of ethyl 4-hydroxy-2-butynoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of trimethylsilyl chloride and the simplicity of the reaction setup.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trimethylsilyloxy)-2-butynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted butynoates.

Scientific Research Applications

Ethyl 4-(trimethylsilyloxy)-2-butynoate finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and natural product analogs.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(trimethylsilyloxy)-2-butynoate involves its reactive alkyne and ester groups. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds, while the ester group can undergo hydrolysis or transesterification. The trimethylsilyloxy group serves as a protecting group, stabilizing the molecule during reactions and preventing unwanted side reactions.

Comparison with Similar Compounds

    Ethyl 4-hydroxy-2-butynoate: Lacks the trimethylsilyloxy group, making it less stable and more reactive.

    Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its versatility in synthesis.

    Ethyl 2-butynoate: Lacks the trimethylsilyloxy group, making it less suitable for certain protective group strategies.

Uniqueness: Ethyl 4-(trimethylsilyloxy)-2-butynoate is unique due to the presence of both the trimethylsilyloxy group and the ester functionality. This combination allows for a wide range of chemical transformations while providing stability and selectivity in reactions.

Properties

IUPAC Name

ethyl 4-trimethylsilyloxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGOIUOOCPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558470
Record name Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122850-62-8
Record name Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-trimethylsiloxy-2-butynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of trimethyl(prop-2-ynyloxy)silane (15 ml) in tetrahydrofuran (100 ml) was added butyllithium (2.6 M in hexane, 38 ml) at −78° C. The resulting mixture was stirred at the same temperature for 0.5 hour, and ethyl chloroformate (10 ml) was added thereto. The resulting mixture was stirred at −78° C. for 1.5 hours, and poured into ice water. The resulting materials were extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride solution successively. The extract was dried over anhydrous sodium sulfate, and the solvents were evaporated in vacuo to afford ethyl 4-(trimethylsilyloxy)but-2-ynoate (16.5 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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